1-Bromopinacolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRZMWXVJEBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203145 | |
| Record name | 1-Bromopinacolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-26-1 | |
| Record name | Bromopinacolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromopinacolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromopinacolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,3-dimethylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMOPINACOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Bromopinacolone
Established Synthetic Pathways to 1-Bromopinacolone
Established routes to this compound focus on reliable and well-documented chemical transformations. These pathways are fundamental to its preparation for subsequent use in more complex molecular constructions.
Synthesis from 2-Cyclopenten-1-one, 2-(1,1-dimethylethyl)-
The synthesis of this compound, an acyclic α-bromoketone, from 2-cyclopenten-1-one, 2-(1,1-dimethylethyl), a cyclic ketone, is not a standard or commonly documented synthetic pathway in the reviewed scientific literature. The direct conversion would require significant molecular rearrangement, and standard organic synthesis literature primarily describes the preparation of this compound from pinacolone (B1678379). The synthesis of cyclopentenone derivatives often involves processes like the Aldol (B89426) condensation, which are distinct from the preparation of this compound. isca.me
Preparation of this compound for Thiazole (B1198619) Derivative Synthesis
This compound is a crucial precursor in the synthesis of various heterocyclic compounds, particularly thiazole derivatives. chemicalbook.comchemicalbook.com The most prominent method for this is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a compound containing a thioamide moiety. mdpi.com In this context, this compound is reacted with reagents like thiourea (B124793), thiosemicarbazides, or thiosemicarbazones to form the five-membered thiazole ring. mdpi.comnih.govnih.gov
This reaction is versatile, allowing for the creation of a wide array of substituted thiazoles by varying the thioamide component. researchgate.netnih.gov The process typically occurs through the formation of an imino thioether intermediate, which then cyclizes to yield the final thiazole product. mdpi.com The preparation of this compound is therefore the critical first step for accessing these important scaffolds, which are found in many pharmacologically active molecules. nih.gov
Advanced and Specialized Synthetic Approaches
Modern synthetic chemistry seeks to improve upon traditional methods by enhancing yield, purity, and environmental compatibility. Advanced approaches to synthesizing this compound incorporate these principles through optimized reaction conditions and innovative technologies.
Optimization Strategies for Yield and Purity
Optimizing the synthesis of this compound from pinacolone involves careful selection of reagents and conditions to maximize yield and minimize the formation of byproducts, such as di-brominated compounds. nih.gov Strategies include:
Choice of Brominating Agent: While elemental bromine (Br₂) in an acidic medium is a classic method, other reagents can offer better selectivity. mdpi.com N-Bromosuccinimide (NBS) is a common alternative that can provide milder reaction conditions. organic-chemistry.org
Catalyst and Promoter-Free Reactions: Some protocols have demonstrated that the bromination of certain ketones can proceed efficiently with Br₂ in the absence of any acid promoter or catalyst, which can simplify the process and prevent acid-induced side reactions or product decomposition. nih.gov
Advanced Reagent Systems: The use of systems such as titanium tetrabromide (TiBr₄) with an oxidant like hydrogen peroxide (H₂O₂) has been reported for the efficient α-halogenation of dicarbonyl compounds, representing a more advanced control strategy. organic-chemistry.org
| Brominating System | Key Advantage | Typical Condition | Reference |
|---|---|---|---|
| Br₂ in Acetic Acid | Traditional, widely used method | Acidic medium, conventional heating | mdpi.com |
| N-Bromosuccinimide (NBS) | Milder conditions, easier handling | Often initiated with radical initiator or light | organic-chemistry.org |
| Br₂ (Catalyst-Free) | Improved selectivity, avoids acid-mediated decomposition | Neat or in a non-acidic solvent | nih.gov |
| TiBr₄ / H₂O₂ | Efficient oxidative halogenation | Sub-stoichiometric amounts of TiBr₄ | organic-chemistry.org |
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has become a powerful technique in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. nih.govarkat-usa.org In the synthesis of α-haloketones, microwave-assisted protocols offer significant advantages over conventional heating methods. mdpi.commdma.ch The reaction of a ketone with a halogenating agent can be completed in minutes under microwave irradiation, compared to hours with traditional refluxing. mdpi.comarkat-usa.org This rapid, localized heating can lead to cleaner reactions with fewer byproducts. mdma.ch For instance, solvent-free microwave-induced α-bromination of ketones has been successfully demonstrated, further enhancing the efficiency and environmental friendliness of the process. mdma.ch
| Method | Reaction Time | Yield | Key Benefit | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours (e.g., 5-6 h) | Good to Excellent | Standard laboratory setup | mdpi.comtandfonline.com |
| Microwave Irradiation | Minutes (e.g., 4-10 min) | Excellent (>90%) | Drastic time reduction, improved efficiency | nih.govarkat-usa.org |
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sciepub.com In the synthesis of α-bromoketones like this compound, several greener strategies have been developed:
Safer Reagents and Media: One approach involves using a combination of ammonium (B1175870) bromide (NH₄Br) and Oxone in a one-pot reaction, which are considered cheaper, more stable, and less toxic reagents. rsc.orgdeepdyve.com The use of water as a solvent and hydrogen peroxide as a benign oxidant has also been reported for bromination reactions, highlighting a move away from hazardous solvents and reagents. nih.gov
Atom Economy: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, improve atom economy and reduce waste from purification of intermediates. rsc.orgresearchgate.net
Energy Efficiency: Microwave-assisted synthesis is inherently more energy-efficient than conventional heating, aligning with the principles of green chemistry by reducing energy consumption. organic-chemistry.org
Chemical Reactivity and Reaction Mechanisms of 1 Bromopinacolone
Nucleophilic Substitution Reactions
The presence of a bromine atom alpha to a carbonyl group makes 1-bromopinacolone an excellent substrate for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide ion. organic-chemistry.orgchemguide.co.uk
The substitution of the bromine atom in this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com In an SN2 reaction, the incoming nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. pearson.com The reaction occurs in a single, concerted step where the carbon-nucleophile bond forms simultaneously as the carbon-bromine bond breaks. youtube.com
α-Haloketones like this compound are particularly reactive towards SN2 displacement, even more so than a typical primary alkyl halide. youtube.com This enhanced reactivity is attributed to electronic factors. The adjacent carbonyl group's π-system can stabilize the transition state of the SN2 reaction. youtube.com Conversely, the SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for α-haloketones. The electron-withdrawing nature of the adjacent carbonyl group destabilizes any potential positive charge on the α-carbon, thus hindering the SN1 pathway. youtube.com
A significant application of this compound's reactivity is the synthesis of pivaloylacetonitrile (B1295116). This compound serves as a crucial intermediate in the production of various chemicals, including certain herbicides and pharmaceutical agents like p38 MAP kinase inhibitors. researchgate.net The synthesis is achieved through the nucleophilic substitution of the bromide in this compound with a cyanide ion, typically from an alkali metal cyanide like sodium cyanide (NaCN). chemguide.co.ukresearchgate.net
The reaction is generally carried out in a protic solvent such as methanol. researchgate.net The cyanide ion (CN⁻) acts as the nucleophile, attacking the α-carbon and displacing the bromide ion to form the desired pivaloylacetonitrile. brainly.com
Table 1: Synthesis of Pivaloylacetonitrile
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Cyanide (NaCN) | Pivaloylacetonitrile | Nucleophilic Substitution (S |
While the nucleophilic substitution to form pivaloylacetonitrile is the primary pathway, the reaction is often complicated by side reactions stemming from the dual reactivity of the cyanide ion, which can act as both a nucleophile and a base. researchgate.net
A major side product in the synthesis of pivaloylacetonitrile is 2-tert-butyloxirane-2-carbonitrile. researchgate.net This epoxide is formed when the cyanide ion, instead of attacking the α-carbon (SN2 reaction), attacks the carbonyl carbon of this compound. This initial nucleophilic addition to the carbonyl group forms a cyanohydrin-like tetrahedral intermediate. Subsequent intramolecular cyclization, where the oxygen anion displaces the adjacent bromide ion, results in the formation of the oxirane ring. This side reaction can significantly reduce the yield of the desired pivaloylacetonitrile, with the oxirane accounting for 20-35% of the product mixture under certain conditions. researchgate.net
To improve the regioselectivity and favor the formation of pivaloylacetonitrile, a catalytic amount of an alkali iodide, such as potassium iodide (KI), is often added to the reaction mixture. researchgate.net The addition of iodide serves to suppress the formation of the undesirable 2-tert-butyloxirane-2-carbonitrile side product. researchgate.net
This catalytic effect is explained by the Finkelstein reaction. The iodide ion is a superior nucleophile compared to the bromide ion. It rapidly displaces the bromide from this compound in an SN2 reaction to form 1-iodopinacolone in situ. pearson.comborbasgroup.com The newly formed 1-iodopinacolone is significantly more reactive towards SN2 substitution by the cyanide ion than the starting this compound. Iodine is a better leaving group than bromine, which accelerates the desired substitution pathway. borbasgroup.com This rapid conversion to the target nitrile minimizes the opportunity for the cyanide ion to attack the carbonyl carbon, thereby drastically reducing the formation of the oxirane byproduct and increasing the yield of pivaloylacetonitrile to as high as 95%. researchgate.net
Side Reactions and Regioselectivity Challenges in Nucleophilic Substitutions
Rearrangement Reactions
In the presence of a base, α-haloketones can undergo a characteristic rearrangement known as the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction converts an α-haloketone into a carboxylic acid or its derivatives, such as esters or amides. mychemblog.com The specific mechanism depends on the structure of the α-haloketone.
For this compound, which lacks acidic protons on the α'-carbon (the carbon on the other side of the carbonyl group), the reaction proceeds through a mechanism often referred to as the quasi-Favorskii rearrangement. adichemistry.commychemblog.com This pathway does not involve the formation of a cyclopropanone (B1606653) intermediate, which is characteristic of the standard Favorskii rearrangement for enolizable α-haloketones. wikipedia.orgmychemblog.com
Instead, the quasi-Favorskii mechanism involves the nucleophilic addition of a base (e.g., a hydroxide (B78521) or alkoxide ion) to the carbonyl carbon of this compound. mychemblog.comyoutube.com This forms a tetrahedral intermediate. This intermediate then collapses in a concerted step: the neighboring tert-butyl group migrates to the α-carbon, displacing the bromide ion. This 1,2-alkyl shift results in the formation of a rearranged carboxylic acid (if the base is hydroxide) or an ester (if the base is an alkoxide). mychemblog.com This rearrangement provides a pathway to pivalic acid derivatives.
Coupling Reactions
Samarium Diiodide (SmI₂) Catalyzed Coupling with Aldehyde Electrophiles
The single-electron transfer reagent samarium diiodide (SmI₂) is a powerful tool for carbon-carbon bond formation and has been effectively utilized in the coupling of this compound with various aldehyde electrophiles. nih.govnih.gov This method is particularly noteworthy for its effectiveness in sterically demanding contexts, providing good yields of the corresponding β-hydroxyketones. nih.govresearchgate.net The reaction's success is attributed to the unique reactivity of SmI₂, which can mediate couplings that are often challenging with other reagents. nih.gov Research has demonstrated that this compound couples efficiently with a range of aldehydes, including those with secondary, tertiary, quaternary, and aromatic α-substitution. nih.gov
A standard procedure involves the dropwise addition of a tetrahydrofuran (B95107) (THF) solution containing this compound and the aldehyde to a THF solution of SmI₂ at -78 °C. nih.gov The reaction typically proceeds smoothly at this low temperature, and even the more sterically hindered ketones can serve as effective electrophiles in this process. nih.gov
The SmI₂-promoted coupling of α-haloketones like this compound with aldehydes proceeds via a Reformatsky-type mechanism. nih.govnih.gov The reaction is initiated by the single-electron reduction of the carbon-bromine bond in this compound by two equivalents of SmI₂. nih.gov This process generates a samarium (III) enolate intermediate. nih.govunimi.it
This samarium enolate is the key reactive species that then adds to the carbonyl group of the aldehyde electrophile. The subsequent nucleophilic attack on the aldehyde forms a samarium alkoxide. This intermediate is then typically quenched upon workup, often with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or sodium thiosulfate (B1220275), to yield the final β-hydroxyketone product. nih.govunimi.it The formation of the samarium enolate in situ in the presence of the aldehyde is a defining characteristic of this Barbier-type variant of the Reformatsky reaction. nih.gov It has been hypothesized that the presence of a bulky α'-quaternary group on the α-bromoketone, such as the tert-butyl group in this compound, helps to minimize potential side reactions. nih.gov
A significant feature of the SmI₂-promoted coupling of α-bromoketones with aldehydes is the potential for high diastereoselectivity. nih.govnih.gov In the coupling reactions involving derivatives of this compound, a preference for the syn diastereomer is observed. nih.govfigshare.com For instance, the reaction of 3-bromo-2,2-dimethyl-3-butanone with a series of aldehydes proceeded with excellent diastereoselectivities. nih.gov
The level of diastereoselectivity can be influenced by the specific substrates used. The table below summarizes the yields and diastereoselectivity observed in the SmI₂-promoted coupling of this compound and a related α-bromoketone with various aldehydes. nih.gov
| Entry | α-Bromoketone | Aldehyde | Yield (%) | syn:anti Ratio |
|---|---|---|---|---|
| 1 | This compound | Isovaleraldehyde | 75 | - |
| 2 | This compound | Pivalaldehyde | 85 | - |
| 3 | This compound | 2,2-Dimethylpent-4-enal | 88 | - |
| 4 | This compound | Benzaldehyde | 84 | - |
| 5 | 3-Bromo-2,2-dimethyl-3-butanone | Isovaleraldehyde | 81 | >20:1 |
| 6 | 3-Bromo-2,2-dimethyl-3-butanone | Pivalaldehyde | 92 | >20:1 |
| 7 | 3-Bromo-2,2-dimethyl-3-butanone | 2,2-Dimethylpent-4-enal | 91 | >20:1 |
| 8 | 3-Bromo-2,2-dimethyl-3-butanone | Benzaldehyde | 87 | 15:1 |
Formation of Imidazo[1,2-b]pyridazines
Imidazo[1,2-b]pyridazine (B131497) is an important heterocyclic scaffold found in many biologically active molecules. nih.govdergipark.org.tr The synthesis of this bicyclic system can be achieved through the condensation reaction of a 3-aminopyridazine (B1208633) with an α-haloketone, such as this compound. nih.gov This reaction, a variation of the Tschitschibabin reaction, provides a direct route to substituted imidazo[1,2-b]pyridazines.
The fundamental reaction for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-bromo ketone. nih.gov The mechanism begins with the nucleophilic attack of the endocyclic pyridazine (B1198779) nitrogen atom (N-2) on the electrophilic carbon of the α-bromo ketone. This initial alkylation step is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting cyclic hemiaminal yields the aromatic imidazo[1,2-b]pyridazine ring system.
The reaction is typically carried out under mild basic conditions, using a base such as sodium bicarbonate. nih.gov The choice of an α-bromo ketone like this compound allows for the introduction of a bulky tert-butyl group at the 2-position of the resulting imidazo[1,2-b]pyridazine scaffold. The presence of a halogen on the pyridazine ring has been noted to facilitate a successful reaction in good yield. nih.gov
The synthesis of related imidazo[1,2-a]pyridines, which is analogous to the formation of imidazo[1,2-b]pyridazines, has been reported under various catalytic conditions, including both copper-mediated and copper-free methods. nanobioletters.com While the classical approach often involves heating the reactants in a solvent like ethanol (B145695) or dimethylformamide (DMF) without a metal catalyst, modern methods have employed catalysts to improve efficiency. nih.govnanobioletters.com
Copper catalysts, such as copper nanoparticles or copper silicate, have been utilized for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromo carbonyl compounds. nanobioletters.com These copper-catalyzed reactions can offer advantages such as shorter reaction times and high yields. nanobioletters.com It is plausible that similar copper-catalyzed conditions could be applied to the synthesis of imidazo[1,2-b]pyridazines from 3-aminopyridazines and this compound.
Conversely, numerous syntheses of imidazo[1,2-b]pyridazines and their analogs are performed under copper-free conditions. nih.govresearchgate.net These often involve simply heating the 3-aminopyridazine and the α-bromo ketone in a suitable solvent, sometimes with a mild base. nih.gov The choice between copper-mediated and copper-free conditions may depend on the specific substrates, desired reaction rate, and tolerance of functional groups within the molecules.
Synthesis of 2-Arylamino-1,3-selenazoles
The Hantzsch-type condensation reaction provides a direct route to the synthesis of substituted 1,3-selenazole (B15495438) heterocycles. This compound serves as a key electrophilic component in this synthesis.
The reaction of this compound with phenylselenourea (PhNH(Se)NH₂) results in the formation of 2-(phenylamino)-4-tert-butyl-1,3-selenazole. The synthesis is typically conducted by heating a mixture of the α-haloketone and the aryl selenourea (B1239437) in ethanol. The addition of a base, such as triethylamine (B128534) (Et₃N), facilitates the cyclization and neutralizes the hydrogen bromide byproduct formed during the reaction. The general procedure involves heating the reactants for a short period, followed by the addition of the base and further heating. The product often precipitates upon the addition of water to the reaction mixture and can be purified by recrystallization.
Table 1: Reaction Summary for the Synthesis of 2-(Phenylamino)-4-tert-butyl-1,3-selenazole
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Key Conditions | Product |
| This compound | Phenylselenourea | Ethanol | Triethylamine | Heating (~80 °C) | 2-(Phenylamino)-4-tert-butyl-1,3-selenazole |
The characterization of the resulting 2-arylamino-1,3-selenazole products is accomplished using various spectroscopic methods. jk-sci.com Although specific data for the 4-tert-butyl derivative is not detailed in the provided sources, typical spectroscopic values for this class of compounds can be inferred.
¹H NMR: The proton NMR spectra would confirm the presence of the tert-butyl group (a singlet around 1.3 ppm) and the aromatic protons of the phenylamino (B1219803) group. A characteristic singlet for the C5-proton of the selenazole ring would also be expected.
¹³C NMR: The carbon NMR would show distinct signals for the tert-butyl carbons, the aromatic carbons, and the carbons of the selenazole ring (C2, C4, and C5).
⁷⁷Se NMR: This technique is particularly useful for selenium-containing heterocyles, providing a characteristic chemical shift for the selenium atom within the ring structure. wikipedia.org
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the final product.
Table 2: Expected Spectroscopic Data for 2-(Phenylamino)-4-tert-butyl-1,3-selenazole
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | -C(CH₃)₃ | ~1.3 ppm (singlet, 9H) |
| C₅-H | ~6.5-7.0 ppm (singlet, 1H) | |
| Ar-H | ~7.0-7.6 ppm (multiplet, 5H) | |
| N-H | Variable (broad singlet) | |
| Mass Spec | [M]⁺ | Expected m/z for C₁₃H₁₆N₂Se |
Arbuzov Reaction with Isopropoxydiphenylphosphane
The Michaelis-Arbuzov reaction is a fundamental method for forming a phosphorus-carbon bond. nih.gov It involves the reaction of a tri-coordinated phosphorus(III) species, such as a phosphite (B83602) or phosphonite, with an alkyl halide. organic-chemistry.org
When this compound reacts with isopropoxydiphenylphosphane, a phosphinite, the reaction is expected to proceed via the classical Arbuzov mechanism. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the carbon bearing the bromine atom in this compound. wikipedia.org This SN2 displacement of the bromide ion forms a phosphonium (B103445) salt intermediate. In the subsequent step, the displaced bromide ion attacks the isopropyl group of the phosphonium intermediate in another SN2 reaction, yielding the final phosphine (B1218219) oxide product and isopropyl bromide as a byproduct. wikipedia.orgorganic-chemistry.org It is important to note that with α-haloketones, a competing pathway known as the Perkow reaction can sometimes occur, which would lead to an enol phosphate (B84403) product instead. chem-station.com However, α-iodo and α-bromo ketones often favor the Arbuzov product. wikipedia.orgnih.gov
The expected product of the Arbuzov reaction is (3,3-dimethyl-2-oxobutyl)diphenylphosphine oxide.
Reactions Involving the Carbonyl Group
The presence of both a carbonyl group and an α-halogen allows for a range of reactions that modify the ketone structure.
The reactivity of α-bromoketones like this compound with aldehydes is exemplified by Reformatsky-type reactions. In these reactions, a metal, such as zinc or samarium(II) iodide, is used to generate an organometallic intermediate from the α-bromoketone. sigmaaldrich.com This intermediate, a zinc or samarium enolate, then acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde. The initial product is a β-hydroxy ketone. This adduct can often be dehydrated, particularly under acidic conditions or with reagents like Martin sulfurane, to yield an α,β-unsaturated ketone. sigmaaldrich.com This two-step sequence provides a powerful method for carbon-carbon bond formation and the synthesis of highly substituted enones. sigmaaldrich.com
Radical Reactions
Free radical reactions typically involve three stages: initiation, propagation, and termination. byjus.com For halogenations, initiation is often achieved by UV light or a radical initiator, which causes homolytic cleavage of a halogen-halogen bond to form halogen radicals. byjus.comyoutube.com
In the context of this compound, the C-Br bond can potentially undergo homolytic cleavage under photochemical or high-temperature conditions to form a ketonyl radical. This reactive intermediate could then participate in various radical processes, such as hydrogen abstraction or addition to unsaturated systems. However, free-radical reactions initiated from α-bromoketones are less common than those where the α-bromoketone acts as a reactant with an existing radical species. Some reactions involving trivalent phosphorus compounds and alkyl halides can proceed through free-radical mechanisms under specific conditions like UV irradiation. nih.gov For instance, the reaction of iodobenzene (B50100) with phosphites can occur via a free radical mechanism upon photolysis. nih.gov While not a standard pathway, it suggests that under the right initiation conditions, this compound could potentially engage in radical-based transformations.
Organometallic Chemistry Involving this compound
This compound serves as a key substrate in several important organometallic transformations, including the Reformatsky reaction, Grignard reagent formation, and various cross-coupling reactions. These reactions leverage the reactivity of the carbon-bromine bond, which can be readily converted into a carbon-metal bond, thereby inverting the polarity at the alpha-carbon from electrophilic to nucleophilic.
Reformatsky and Reformatsky-Type Reactions
The Reformatsky reaction is a classic organometallic reaction that involves the formation of an organozinc reagent from an α-haloester or α-halo ketone, which then adds to a carbonyl compound to form a β-hydroxy carbonyl compound. acs.orgacs.org this compound and its derivatives are effective substrates in Reformatsky-type reactions, particularly when promoted by samarium(II) iodide (SmI₂).
In a study on SmI₂-promoted Reformatsky-type coupling reactions, derivatives of this compound were reacted with various aldehydes. These reactions proceeded in good yields and with excellent diastereoselectivities, favoring the syn diastereomer. acs.org The bulky tert-butyl group of the pinacolone (B1678379) moiety influences the stereochemical course of the reaction.
For instance, the coupling of 3-bromo-2,2-dimethyl-3-butanone (a derivative of this compound) with a range of aldehydes in the presence of SmI₂ in THF at -78°C yielded the corresponding β-hydroxy ketones with high diastereoselectivity. acs.org
Table 1: SmI₂-Promoted Reformatsky-Type Coupling of this compound Derivatives with Aldehydes acs.org
| Entry | α-Bromoketone | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 3-Bromo-2,2-dimethyl-3-butanone | Isobutyraldehyde | 5-Hydroxy-2,2,3,5-tetramethyl-4-hexanone | 85 | >95:5 |
| 2 | 3-Bromo-2,2-dimethyl-3-butanone | Pivalaldehyde | 5-Hydroxy-2,2,3,5,5-pentamethyl-4-hexanone | 92 | >95:5 |
| 3 | 3-Bromo-2,2-dimethyl-3-butanone | Benzaldehyde | 5-Hydroxy-2,2-dimethyl-3-phenyl-4-hexanone | 78 | >95:5 |
| 4 | 3-Bromo-2,2-dimethyl-3-butanone | Cyclohexanecarboxaldehyde | 5-Cyclohexyl-5-hydroxy-2,2-dimethyl-4-hexanone | 88 | >95:5 |
The mechanism of the Reformatsky reaction involves the oxidative addition of the metal (typically zinc or samarium) to the carbon-halogen bond, forming a metal enolate. acs.orgacs.org This enolate then adds to the carbonyl group of the aldehyde or ketone. The stereochemical outcome is often rationalized via a six-membered chair-like transition state.
Grignard Reagents
The formation of Grignard reagents from α-halo ketones can be challenging due to the reactivity of the carbonyl group. However, under carefully controlled conditions, it is possible to form the corresponding magnesium enolate. The Grignard reagent of an α-halo ketone, such as this compound, would be a magnesium enolate, which is a potent nucleophile. masterorganicchemistry.com
While specific studies detailing the preparation and subsequent reactions of the Grignard reagent derived directly from this compound are not extensively documented in readily available literature, the general reactivity of Grignard reagents with α-halo ketones has been investigated. These reactions can lead to a variety of products, including the replacement of the halogen with a hydrogen atom or the formation of α-aryl ketones when reacted with aryl Grignard reagents. acs.orgacs.org
The reaction of Grignard reagents with cyclic α-chloroketones has been shown to predominantly lead to the formation of the cis-chlorohydrin, which can then rearrange to an α-aryl ketone. acs.org A similar reaction pathway could be anticipated for this compound, where the initial addition of a Grignard reagent to the carbonyl would be followed by rearrangement.
Cross-Coupling Reactions
This compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium or copper catalyst.
Palladium-Catalyzed Cross-Coupling:
The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used cross-coupling reaction. While specific examples with this compound are not abundant, α-bromo esters, which are electronically similar, have been successfully used in catalytic asymmetric Hiyama cross-coupling reactions with aryl silanes, catalyzed by a nickel complex. acs.org This suggests that this compound could potentially undergo similar palladium- or nickel-catalyzed cross-coupling reactions with various organometallic partners.
Copper-Catalyzed Cross-Coupling:
Copper-catalyzed cross-coupling reactions are also a viable option for the functionalization of this compound. These reactions are often used for the coupling of alkyl halides with organometallic reagents. For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported. libretexts.org Although this specific reaction involves a different class of bromo-compound, it highlights the utility of copper catalysis in coupling reactions involving organobromides. The development of copper-catalyzed alkylation of nitroalkanes with α-bromonitriles further demonstrates the potential for copper-catalyzed C-C bond formation with α-halo carbonyl compounds. masterorganicchemistry.com
The general mechanism for these cross-coupling reactions typically involves an oxidative addition of the α-bromo ketone to the low-valent metal catalyst, followed by transmetalation with the organometallic coupling partner, and finally reductive elimination to afford the coupled product and regenerate the catalyst.
Organocatalysis
While the majority of organometallic reactions involving this compound utilize metal catalysts or reagents, the field of organocatalysis offers potential avenues for its transformation. Organocatalytic methods can be used to generate enolates from ketones, which can then react with various electrophiles. acs.org
For instance, organocatalytic enantioselective α-bromination of aldehydes and ketones has been developed. rsc.org While this reaction describes the formation of α-bromo ketones, the reverse, the reaction of the enolate of an α-bromo ketone, could potentially be achieved under organocatalytic conditions. The enolate of this compound, generated using a chiral organocatalyst, could in principle react with electrophiles in an enantioselective manner. However, specific examples of such reactions involving this compound are not well-documented in the current literature.
Applications of 1 Bromopinacolone in Organic Synthesis
Intermediate in the Synthesis of Heterocyclic Compounds
The bifunctional nature of 1-bromopinacolone, containing both an electrophilic carbon attached to the bromine and a carbonyl group, makes it an ideal precursor for the synthesis of numerous heterocyclic systems. It readily participates in cyclocondensation reactions with various nucleophiles to form stable ring structures.
Triazole Compounds
This compound is a key reagent for the synthesis of certain N-substituted 1,2,4-triazole (B32235) derivatives. Rather than forming the triazole ring itself, it is typically used to alkylate a pre-existing triazole ring. This reaction is a nucleophilic substitution where a nitrogen atom of the triazole ring displaces the bromide from this compound, forging a new carbon-nitrogen bond. The product of this initial reaction is a triazolylpinacolone, which can be a key intermediate for more complex molecules.
A prominent example is in the synthesis of the plant growth regulator and fungicide, paclobutrazol (B33190). In a documented synthesis of a paclobutrazol precursor, 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one is formed first, which is then reacted with 4-chlorobenzaldehyde (B46862). prepchem.com A similar pathway involves the direct reaction of 1,2,4-triazole with 1-chloropinacolone (B81408) (a close analogue of this compound) to yield the key intermediate, triazolylpinacolone. iaea.org This intermediate is then further elaborated to produce the final complex triazole compound. iaea.org The general scheme involves the N-alkylation of the triazole followed by further modifications.
Table 1: Synthesis of Triazole Intermediates using Pinacolone (B1678379) Derivatives
| Reactant 1 | Reactant 2 | Key Intermediate Product | Notes |
|---|---|---|---|
| 1,2,4-Triazole | 1-Chloropinacolone | 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one | Serves as a precursor for paclobutrazol synthesis. iaea.org |
Thiazole (B1198619) Derivatives, including 4-(tert-Butyl)thiazol-2-amine
The synthesis of thiazole derivatives from this compound is classically achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone, such as this compound, with a thioamide-containing compound.
Specifically, the reaction of this compound with thiourea (B124793) leads to the formation of 4-(tert-Butyl)thiazol-2-amine. In this reaction, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon of the pinacolone moiety, and subsequent dehydration yields the aromatic thiazole ring.
Table 2: Hantzsch Synthesis of 4-(tert-Butyl)thiazol-2-amine
| α-Haloketone | Thioamide Source | Product | Reaction Type |
|---|---|---|---|
| This compound | Thiourea | 4-(tert-Butyl)thiazol-2-amine | Hantzsch Thiazole Synthesis |
Imidazo[1,2-b]pyridazines
This compound is an effective reagent for constructing the imidazo[1,2-b]pyridazine (B131497) scaffold, a privileged structure in medicinal chemistry. The synthesis proceeds via a condensation reaction between this compound and a substituted 3-aminopyridazine (B1208633).
The reaction mechanism involves the initial alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine by this compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration affords the final bicyclic aromatic system. This method has been specifically noted for the synthesis of 2-t-butyl-6-benzoylimidazo[1,2-b]pyridazine. sigmaaldrich.com
Table 3: Synthesis of Imidazo[1,2-b]pyridazines
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Step |
|---|---|---|---|
| This compound | 3-Aminopyridazine derivative | 2-tert-Butyl-imidazo[1,2-b]pyridazines | Condensation/Cyclization |
1,3-Selenazoles
In a reaction analogous to the Hantzsch thiazole synthesis, this compound can be used to prepare 1,3-selenazole (B15495438) derivatives. These selenium-containing heterocycles are synthesized by reacting this compound with a selenium-containing nucleophile, most commonly selenourea (B1239437).
The mechanism mirrors that of the thiazole synthesis: the selenium atom of selenourea attacks the α-carbon of this compound, displacing the bromide ion. The resulting intermediate then undergoes intramolecular cyclization via attack of a nitrogen atom on the ketone's carbonyl carbon, followed by elimination of water to form the 2-amino-4-tert-butyl-1,3-selenazole ring. Various conditions, including the use of ultrasound irradiation or β-cyclodextrin in water, have been developed to facilitate this transformation efficiently.
2H-Indazoles via Ga/Al-mediated Alkylation
A highly regioselective method has been developed for the synthesis of 2H-indazoles that employs this compound. This procedure involves the direct N-alkylation of indazoles, which typically yields a mixture of N-1 and N-2 alkylated products. However, by using a gallium/aluminum bimetallic system or aluminum alone, the reaction with α-bromocarbonyl compounds like this compound can be directed to selectively yield the N-2 alkylated product. This regioselective synthesis is significant because 1H-indazole is generally the more thermodynamically stable tautomer, making selective synthesis of the 2H-isomer challenging under standard basic conditions.
Building Block for Complex Molecular Architectures
Beyond its use in forming five-membered heterocyclic rings in a single step, this compound serves as a crucial starting material or intermediate for constructing larger, more complex molecules, particularly those with biological activity. The tert-butyl ketone moiety can be retained in the final structure or serve as a handle for further chemical transformations.
A prime example is the synthesis of the fungicide and plant growth retardant paclobutrazol, which has the chemical name 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol. sigmaaldrich.comnih.gov The synthesis of this complex molecule relies on intermediates derived directly from this compound or its chloro-analog.
The synthetic sequence often begins with the N-alkylation of 1,2,4-triazole with this compound to form 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one (triazolylpinacolone). iaea.org This key building block is then subjected to further reactions. For instance, a condensation reaction with 4-chlorobenzaldehyde can form an enone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one. prepchem.comnih.gov Subsequent reduction of both the carbon-carbon double bond and the ketone carbonyl group leads to the final paclobutrazol structure. google.comgoogle.com This multi-step process highlights how this compound provides the core pivaloyl (tert-butyl ketone) fragment that is essential to the final molecular architecture of this important agrochemical.
Synthesis of Photolabile Azido (B1232118) Derivatives (e.g., Paclobutrazol precursor)
A significant application of this compound is in the synthesis of photolabile derivatives of biologically active molecules, which are invaluable tools for biochemical studies. Specifically, it is a key reagent in preparing a photolabile azido derivative of paclobutrazol. sigmaaldrich.comsigmaaldrich.com Paclobutrazol is a well-known plant growth retardant and fungicide that functions by inhibiting the kaurene oxidase enzyme in the gibberellin biosynthesis pathway. sigmaaldrich.comnih.gov
The synthesis involves using this compound to construct the carbon skeleton of the paclobutrazol molecule. sigmaaldrich.comsigmaaldrich.com Researchers have successfully synthesized an azido derivative of paclobutrazol for use as a photoaffinity labeling agent. sigmaaldrich.com Photoaffinity labels are compounds that, upon irradiation with light, generate a highly reactive species that can form a covalent bond with nearby molecules, such as the active site of an enzyme. This allows for the identification and characterization of binding sites in biological systems. sigmaaldrich.com The use of this compound provides the necessary framework to introduce the azido group, which serves as the photolabile functionality.
Synthesis of β-Hydroxyketones and α,β-Unsaturated Enones
This compound is effectively employed in the synthesis of β-hydroxyketones through Reformatsky-type coupling reactions. sigmaaldrich.com In a notable example, samarium(II) iodide (SmI₂) promotes the coupling of this compound with various aldehyde electrophiles. chemicalbook.com This reaction forms an intermediate β-hydroxyketone, even in highly sterically hindered environments. sigmaaldrich.com
These β-hydroxyketones are valuable synthetic intermediates themselves and can be readily converted into α,β-unsaturated enones. sigmaaldrich.com The dehydration of the β-hydroxyketone intermediate, often facilitated by reagents like Martin sulfurane, eliminates a molecule of water to introduce a carbon-carbon double bond conjugated to the carbonyl group, yielding the corresponding enone. sigmaaldrich.comorganic-chemistry.org This two-step sequence provides a reliable method for constructing highly substituted and sterically hindered enone systems. sigmaaldrich.com
| Reagent | Reaction Type | Intermediate Product | Final Product |
| This compound + Aldehyde | SmI₂-promoted coupling | β-Hydroxyketone | α,β-Unsaturated Enone (after dehydration) |
Precursor in Pharmaceutical and Agrochemical Synthesis
The utility of this compound extends broadly into the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries. sigmaaldrich.comchemicalbook.com It is a key intermediate for producing various triazole compounds, a class of five-membered heterocyclic compounds containing three nitrogen atoms. chemicalbook.com These triazole derivatives exhibit a wide range of biological activities, including antifungal, antiviral, antibacterial, and antituberculous properties. chemicalbook.com
In the agrochemical sector, its role as a precursor to the plant growth regulator and fungicide paclobutrazol is a prominent example. sigmaaldrich.comnih.gov The synthesis involves the reaction of the p-chlorobenzyl Grignard reagent with a triazole-substituted derivative initially formed from this compound, ultimately leading to the creation of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one, a direct precursor to paclobutrazol. google.comgoogle.com
Role in Allosteric Modulator Synthesis
This compound serves as a reagent in the synthesis of complex heterocyclic systems, which form the core scaffolds of many allosteric modulators. Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, offering a sophisticated mechanism for controlling receptor activity. nih.govnih.gov These modulators are of significant interest in drug development for targeting G protein-coupled receptors (GPCRs), such as the metabotropic glutamate (B1630785) receptor mGlu5, which is implicated in various neurological and psychiatric disorders. nih.gov
While not always a direct component of the final modulator, this compound is used to construct key intermediates. For instance, it is a documented reagent in the synthesis of 2-t-butyl-6-benzoylimidazo[1,2-b]pyridazine. sigmaaldrich.comsigmaaldrich.com Heterocyclic structures like imidazo[1,2-b]pyridazines are foundational elements in medicinal chemistry for developing new therapeutic agents, including those that function as allosteric modulators. nih.gov The ability to synthesize such scaffolds underscores the role of this compound in creating a diverse range of compounds for screening and development in drug discovery.
Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy is a cornerstone technique in the analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. For 1-bromopinacolone and its derivatives, NMR is essential for everything from basic structural confirmation to elucidating complex reaction mechanisms.
¹H NMR for Product Regioselectivity
Proton NMR (¹H NMR) is particularly powerful for determining the regioselectivity of reactions involving this compound. The chemical shift, splitting pattern, and integration of the proton signals provide a map of the proton environments within a molecule. In reactions where this compound can react at different sites, ¹H NMR allows chemists to distinguish between the resulting isomers.
For instance, in the synthesis of heterocyclic compounds, the protons on the newly formed ring system will have characteristic chemical shifts and coupling constants that reveal their precise location relative to other atoms. The methylene (B1212753) protons (–CH₂Br) in this compound itself typically appear as a singlet, as there are no adjacent protons to cause splitting. The exact chemical shift of this singlet is influenced by the electron-withdrawing effects of the adjacent carbonyl and bromine atom. In reaction products, the disappearance of this singlet and the appearance of new signals with specific splitting patterns can confirm the substitution at the α-carbon and help to establish the regiochemistry of the product.
In the study of flavone (B191248) derivatives, for example, the regioselectivity of reactions can be predicted and confirmed using techniques like ¹H NMR Nuclear Overhauser Effect (NOE) difference spectra, which can distinguish between isomers based on the spatial proximity of protons. researchgate.net
Table 1: Representative ¹H NMR Data for an α-Bromoketone Derivative
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 8.01-7.97 | multiplet | - |
| Aromatic-H | 7.64-7.59 | multiplet | - |
| Aromatic-H | 7.53-7.48 | multiplet | - |
| -CH₂Br | 4.46 | singlet | - |
Data adapted from a representative α-bromoketone, 2-bromo-1-phenylethanone. nih.gov
¹³C NMR for Structural Elucidation
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the "counting" of non-equivalent carbons. The chemical shift of each carbon is indicative of its chemical environment, such as its hybridization and proximity to electronegative atoms.
For this compound, the carbonyl carbon (C=O) is characteristically found at the downfield end of the spectrum (typically 190-220 ppm), a region indicative of this functional group. spectroscopyonline.com The carbon atom bonded to the bromine (–CH₂Br) will also have a distinct chemical shift, typically in the range of 25-50 ppm. The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.
When this compound is used in a synthesis, the ¹³C NMR spectrum of the product will show new signals corresponding to the newly formed parts of the molecule, while the signals of the original reactant will be altered or absent. This provides conclusive evidence for the successful transformation and the structure of the new compound.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound and Related Structures
| Carbon Atom | Functional Group | Typical Chemical Shift (δ, ppm) |
| C=O | Ketone | 205 - 220 |
| C=O | Acid/Ester | 170 - 185 |
| C-Br | Alkyl Halide | 25 - 50 |
| -C(CH₃)₃ | Quaternary Carbon | 35 - 40 |
| -C(CH₃)₃ | Methyl Carbons | 20 - 30 |
Data compiled from general chemical shift tables for organic compounds. spectroscopyonline.com
Heteronuclear Multiple Bond Correlation (HMBC) in Selenium Chemistry
While direct HMBC studies on selenium compounds derived from this compound are not extensively documented in readily available literature, the principles of this powerful 2D NMR technique are highly relevant to the structural elucidation of such molecules. HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for connecting different parts of a molecule that are not directly bonded.
In the context of organoselenium chemistry, where this compound can be used to introduce a ketonic fragment, HMBC would be invaluable. For instance, in a reaction where a selenium nucleophile displaces the bromine atom of this compound, an HMBC experiment could show a correlation between the protons of the newly formed methylene group (originally the –CH₂Br) and the selenium-bonded carbon of the nucleophilic moiety. Furthermore, ⁷⁷Se NMR spectroscopy, often used in conjunction with proton and carbon NMR, provides direct information about the selenium atom's environment and can be used to monitor the progress of reactions involving organoselenium reagents. msu.ru
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."
For this compound, the mass spectrum will exhibit a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity.
The fragmentation pattern provides further structural information. Common fragmentation pathways for α-haloketones include cleavage of the carbon-bromine bond and the carbon-carbon bonds adjacent to the carbonyl group. For this compound, a prominent peak would be expected from the loss of the bromine atom, resulting in an acylium ion. Another significant fragmentation would be the loss of the tert-butyl group. The analysis of these fragmentation patterns is crucial for confirming the identity of this compound and for identifying its derivatives in reaction mixtures. libretexts.orgspectroscopyonline.com
X-ray Diffraction for Solid-State Structure Determination
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The technique is based on the principle that different chemical bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
In the IR spectrum of this compound, the most prominent absorption band is that of the carbonyl group (C=O), which typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The exact position of this peak can provide clues about the electronic environment of the carbonyl group. The spectrum will also show absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups. The C-Br stretching vibration is also present but is generally weaker and appears in the fingerprint region (below 1500 cm⁻¹), making it less diagnostic.
When this compound undergoes a reaction, IR spectroscopy can be used to monitor the transformation by observing the disappearance of the reactant's characteristic absorptions and the appearance of new bands corresponding to the functional groups in the product. For instance, the conversion of the ketone to an alcohol would be indicated by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O | Stretch | ~1715 | Strong |
| C-H | Stretch (sp³) | 2850-3000 | Medium to Strong |
| C-H | Bend | 1350-1480 | Medium |
| C-Br | Stretch | 500-600 | Weak to Medium |
Data compiled from various spectroscopic databases and general organic chemistry texts.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable in the study of this compound, providing essential tools for assessing its purity and for monitoring the progress of chemical reactions in which it participates. Gas Chromatography (GC) is a standard technique for determining the purity of volatile compounds like this compound, with typical assays specifying a purity of 97.0% or greater. thermofisher.com However, when this compound is used in reactions to create larger, less volatile, or thermally sensitive molecules, such as modified peptides or complex heterocyclic structures, High-Performance Liquid Chromatography (HPLC) becomes the analytical method of choice. HPLC allows for the separation, identification, and quantification of reactants, intermediates, and products in a reaction mixture, offering crucial insights into reaction kinetics and yield.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the purification and analysis of peptides and proteins. nih.govharvardapparatus.com Its high resolving power makes it the predominant method for separating complex peptide mixtures, including those resulting from synthetic procedures or enzymatic digests. harvardapparatus.comnih.gov In research contexts where a reagent like this compound might be used to alkylate or modify a peptide, RP-HPLC is the essential tool for monitoring the reaction and purifying the final product.
The principle of RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (commonly silica (B1680970) functionalized with C8 or C18 alkyl chains) and a polar mobile phase. nih.gov Peptides in the mixture are separated based on their relative hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later than more hydrophilic peptides.
A typical analysis involves injecting the sample onto the column and eluting the bound peptides with a gradient of increasing organic solvent concentration. nih.gov The mobile phase usually consists of water (Eluent A) and an organic solvent like acetonitrile (B52724) (Eluent B), both containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govchromatographyonline.com TFA serves to sharpen peaks and improve resolution by forming ion pairs with charged residues on the peptide. The excellent resolving power of RP-HPLC can separate peptides that differ by just a single amino acid. harvardapparatus.com
This technique is crucial for:
Reaction Monitoring: Tracking the consumption of the starting peptide and the formation of the modified product over time.
Purification: Isolating the desired modified peptide from unreacted starting materials, reagents, and side-products. Impurities generated during peptide synthesis are often structurally similar to the target peptide, making RP-HPLC's high resolution invaluable. nih.gov
Purity Assessment: Determining the purity of the final peptide product, often as a prerequisite for further biological or structural studies.
The compatibility of RP-HPLC with mass spectrometry (LC-MS) further enhances its utility, allowing for the direct identification and characterization of the separated peptide peaks. nih.gov
Table 5.5.1: Typical Parameters for RP-HPLC Analysis of Peptides
| Parameter | Typical Setting/Value | Purpose/Comment |
| Stationary Phase | C8 or C18 silica | Nonpolar phase for hydrophobic interaction. Pore size (e.g., 300 Å) is important for large molecules. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous eluent. TFA acts as an ion-pairing agent. nih.govchromatographyonline.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent for eluting bound peptides. nih.govchromatographyonline.com |
| Elution Mode | Gradient Elution | Concentration of Mobile Phase B is increased over time to elute peptides of varying hydrophobicity. nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min (Analytical) | Dependent on column diameter and particle size. |
| Detection | UV Absorbance at 214/280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues (Trp, Tyr). |
| Column Temperature | 25 - 80 °C | Temperature can affect selectivity and resolution. Higher temperatures (e.g., 80 °C) may be needed for large proteins or monoclonal antibodies. chromatographyonline.com |
Computational Chemistry and Modeling of 1 Bromopinacolone Reactivity
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov These methods allow for the detailed analysis of reaction pathways, including the identification of transition states and the calculation of activation energies, which are crucial for understanding reaction kinetics and feasibility. nih.govnih.gov
For a molecule like 1-bromopinacolone, which is a type of α-haloketone, several reaction types are of interest, including nucleophilic substitution and rearrangement reactions like the Favorskii rearrangement. nih.gov Computational studies on similar α-haloketones, such as α-bromoacetophenone, have provided insights into their reactivity. nih.gov These studies model the reaction with various nucleophiles and map out the potential energy surface to determine the most likely reaction pathway. nih.gov The calculations can reveal the energies of reactants, transition states, intermediates, and products, as presented in a hypothetical reaction coordinate diagram.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State 1 | First energetic barrier | +15.2 |
| Intermediate | A temporary species formed | -5.4 |
| Transition State 2 | Second energetic barrier | +10.8 |
| Products | Final products of the reaction | -20.1 |
The process of analyzing a reaction pathway using quantum chemistry typically involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations. nih.gov
Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. nih.govku.edu
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products. nih.gov
Through such analyses, researchers can predict how changes to the structure of this compound or the reacting nucleophile will affect the reaction rate and outcome, providing a rational basis for designing new synthetic methods.
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as solvents or biological macromolecules. nih.govresearchgate.net While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its behavior in various contexts.
An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion. researchgate.net This allows for the observation of processes such as solvation, conformational changes, and binding events at an atomistic level.
Potential Applications of MD Simulations for this compound:
Solvation Studies: MD simulations can be used to study how this compound interacts with different solvent molecules. This can help in understanding its solubility and how the solvent might influence its reactivity. For instance, simulations could model this compound in an aqueous solution to observe the formation and dynamics of its hydration shell. arxiv.orgarxiv.org
Interaction with Biological Membranes: In a drug discovery context, understanding how a molecule interacts with cell membranes is crucial. MD simulations can model a lipid bilayer, representing a cell membrane, and the interaction of this compound with it. nih.govnih.gov This can reveal whether the molecule is likely to permeate the membrane, and if so, by what mechanism.
Binding to a Target Protein: If this compound or its derivatives are being investigated as potential enzyme inhibitors, MD simulations can be used to study their binding to the active site of the target protein. nih.govnih.gov These simulations can provide information on the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. nih.gov
Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound
| Simulation Parameter | Description | Hypothetical Value/Observation |
| System | This compound in a water box | 1 molecule in 216 water molecules |
| Simulation Time | Duration of the simulation | 100 nanoseconds |
| RMSD of this compound | Root Mean Square Deviation of the molecule's atoms | 0.5 Å (indicating structural stability) |
| Radial Distribution Function | Probability of finding water molecules at a certain distance | Peak at 3.5 Å from the carbonyl oxygen |
Note: This table is for illustrative purposes to demonstrate the type of data that can be obtained from an MD simulation.
Structure-Activity Relationship (SAR) Analysis in Drug Discovery Contexts
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery. nih.gov It involves systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. sigmaaldrich.com While extensive SAR studies on this compound derivatives are not widely published, the principles can be readily applied to this class of compounds.
This compound, as an α-haloketone, has the potential to act as an inhibitor of certain enzymes, particularly cysteine proteases, through covalent modification of a cysteine residue in the active site. nih.govku.edu An SAR study would involve synthesizing a series of analogs of this compound and evaluating their inhibitory activity.
The general approach would be to:
Identify a Lead Compound: this compound or a simple derivative could serve as the initial hit.
Systematic Modification: Different parts of the molecule would be systematically altered. For this compound, this could include:
Replacing the tert-butyl group with other alkyl or aryl groups.
Substituting the bromine atom with other halogens or leaving groups.
Modifying the ketone functionality.
Biological Testing: The synthesized analogs would be tested for their activity against a specific biological target.
Data Analysis: The relationship between the structural modifications and the observed activity is then analyzed to build an SAR model.
Table 3: Hypothetical SAR Data for this compound Derivatives as Cysteine Protease Inhibitors
| Compound | R Group (replacing tert-butyl) | Halogen (X) | IC₅₀ (µM) |
| 1 | tert-Butyl | Br | 50 |
| 2 | Isopropyl | Br | 75 |
| 3 | Phenyl | Br | 25 |
| 4 | 4-Chlorophenyl | Br | 10 |
| 5 | tert-Butyl | Cl | 150 |
| 6 | Phenyl | Cl | 80 |
Note: This table presents hypothetical data to illustrate the principles of an SAR study. IC₅₀ is the half-maximal inhibitory concentration.
From this hypothetical data, one might infer that:
An aromatic R group (phenyl) is more favorable for activity than an aliphatic one (tert-butyl, isopropyl).
An electron-withdrawing substituent on the phenyl ring (4-chloro) further enhances activity.
Bromine is a better halogen for activity than chlorine in this series.
These insights would then guide the design of the next generation of more potent inhibitors. Quantitative Structure-Activity Relationship (QSAR) models can also be developed from such data to create mathematical models that predict the activity of unsynthesized compounds. nih.govnih.gov
Catalysis in Reactions Involving 1 Bromopinacolone
Samarium Diiodide (SmI₂) Catalysis in Coupling Reactions
Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for its ability to form carbon-carbon bonds. nih.gov Its application in coupling reactions, such as the Barbier reaction and pinacol (B44631) couplings, is particularly noteworthy. organic-chemistry.orgnih.gov SmI₂-mediated reactions can be categorized into functional group reductions and reductive C-C bond formations. nih.gov The reactivity and chemoselectivity of SmI₂ can be fine-tuned by using various additives. nih.gov
The mechanism for the reduction of alkyl halides involves either a single-electron transfer to produce a radical intermediate or two successive transfers to generate a more reactive organosamarium species. nih.gov In the context of a compound like 1-bromopinacolone, which is an α-halo ketone, SmI₂ would initiate a reaction by reducing the carbon-bromine bond. This generates a ketyl radical, which can then participate in intramolecular or intermolecular coupling reactions. nih.gov For instance, the ketyl radical can attack an unsaturated system like an alkene or alkyne, a process that is highly effective for constructing five-membered rings. nih.gov The high oxophilicity of samarium often leads to well-defined transition states, resulting in excellent stereoselectivity in the final products. nih.gov
Copper-Mediated Catalysis in Heterocycle Synthesis
Copper-catalyzed reactions have become a cornerstone in the synthesis of heterocyclic compounds due to the low cost, accessibility, and broad functional group tolerance of copper catalysts compared to noble metals like palladium. nih.govscilit.com These reactions are instrumental in forming C-N, C-O, and C-S bonds, which are critical for constructing various heterocyclic rings. chem960.com Multicomponent reactions (MCRs) catalyzed by copper are particularly advantageous for building molecular complexity in a single step. scilit.comresearchgate.net
While specific examples detailing the use of this compound in copper-catalyzed heterocycle synthesis are not extensively documented, its structure as an α-halo ketone makes it a suitable precursor for such transformations. The electrophilic carbon attached to the bromine and the ketone functionality can both serve as reactive sites. For example, this compound could be used in reactions involving in situ-generated azides or in couplings with organozinc reagents to form complex nitrogen-containing heterocycles. nih.govnih.gov The development of tandem reactions initiated by copper-catalyzed cross-coupling represents a powerful strategy for synthesizing diverse heterocyclic structures from precursors like this compound. chem960.com
Phase Transfer Catalysis (PTC) Considerations
Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.com The catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous phase into the organic phase, where the reaction can proceed. youtube.com
For reactions involving this compound, which is an organic-soluble substrate, PTC would be highly effective when using a water-soluble nucleophile. The phase transfer catalyst would shuttle the nucleophile across the phase boundary, allowing it to react with the this compound in the organic medium. This approach avoids the need for expensive, anhydrous, or polar aprotic solvents. The catalytic activity in PTC systems is closely linked to the phase behavior of the components. nih.gov The mechanism involves the transfer of the reagent to the organic phase, reaction with the substrate, and regeneration of the catalyst as it returns to the aqueous phase. youtube.com A notable application of PTC is in dehydrohalogenation reactions, such as the synthesis of bromoallene from 1,2,3-tribromopropane, a process that could be conceptually applied to this compound for elimination reactions. osti.gov
Biocatalysis and Enzymatic Transformations (e.g., Acetylcholinesterase Inhibition)
Biocatalysis leverages the high specificity and selectivity of enzymes for chemical transformations. mdpi.com this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the central nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com The inhibition of AChE is a primary strategy for treating neurodegenerative diseases like Alzheimer's disease. mdpi.com
Inhibition of Acetylcholinesterase by this compound
| Parameter | Finding | Source |
|---|---|---|
| Initial Inhibition Type | Reversible Competitive | nih.gov |
| Inhibition Constant (KI) | 0.18 mM (for acetylcholine hydrolysis) | nih.gov |
| Long-term Inhibition | Irreversible Covalent | nih.gov |
| Inactivation Time | 50% inactivation of enzyme-inhibitor complex in 2 hours | nih.gov |
Initially, this compound acts as a reversible competitive inhibitor for acetylcholinesterase. nih.gov This means it competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme. nih.gov The inhibition constant (KI) for this competitive interaction is 0.18 mM. nih.gov The temporary and reversible nature of this initial binding is a common feature of many enzyme inhibitors, which may later proceed to form a more permanent bond. nih.gov
With time, the interaction between this compound and acetylcholinesterase becomes irreversible, indicating the formation of a stable covalent bond. nih.gov This property makes this compound a useful tool for active-site directed labeling. nih.gov Studies have shown that the inactivation of the enzyme is consistent with the binding of this compound directly within the active site. nih.gov This is in contrast to other agents that may act noncompetitively at different sites. nih.gov The ability to specifically label the active site is valuable for studying enzyme structure and function. nih.gov
The irreversible inhibition of enzymes by this compound is likely due to the alkylation of a nucleophilic amino acid residue within the active site. Cysteine, with its reactive thiol group, is a common target for alkylating agents. nih.gov The carbon atom bonded to the bromine in this compound is electrophilic and susceptible to nucleophilic attack by a cysteine residue. This attack would displace the bromide ion and form a stable covalent thioether bond between the inhibitor and the enzyme. This type of covalent modification, known as alkylation, effectively deactivates the enzyme, leading to the observed irreversible inhibition. nih.gov
Role of Metal and Metal Combinations (e.g., Ga/Al) in Alkylation Reactions
The alkylation of α-halo ketones, such as this compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reactivity of these substrates is characterized by the electrophilic nature of the carbon atom bearing the halogen, which is activated by the adjacent carbonyl group. While traditional alkylation methods often rely on the generation of enolates under basic conditions, metal-catalyzed approaches offer alternative pathways with distinct advantages in terms of reactivity, selectivity, and functional group tolerance. The exploration of bimetallic catalytic systems, including combinations like gallium and aluminum, presents an intriguing frontier in this field, promising synergistic effects that are not attainable with single-metal catalysts.
Bimetallic catalysis can enhance reaction efficiency and selectivity through several mechanisms. rsc.orgnih.gov These include the dual activation of both the nucleophile and the electrophile, the formation of unique bimetallic active sites, or the stabilization of reactive intermediates. mdpi.com The combination of two different metals can create a more potent or selective catalytic system than the sum of its parts. nih.gov For instance, a Au(I)/Ga(III) bimetallic system has been successfully employed in cycloaddition cascade reactions, demonstrating the potential of gallium in cooperative catalysis. mdpi.com
While direct research on the application of a Ga/Al bimetallic system for the alkylation of this compound is not extensively documented, the individual roles of these metals in related transformations provide a basis for understanding their potential synergistic function.
Gallium in Barbier-Type Reactions
Gallium has demonstrated utility in mediating Barbier-type reactions, which involve the in situ formation of an organometallic reagent that subsequently adds to a carbonyl group. wikipedia.org Gallium metal has been shown to promote the allylation of ketones and the reaction of α-bromoketones with imines. researchgate.net In these reactions, gallium facilitates the formation of a gallium enolate from the α-bromoketone. This organogallium intermediate can then act as a nucleophile, attacking an electrophile.
A key aspect of gallium-mediated reactions is the activation of the metal, which can be facilitated by additives or specific solvents. For example, the use of an ionic liquid has been shown to activate the gallium metal, enabling reactions to proceed efficiently at ambient temperatures. researchgate.net Research has also shown that gallium can mediate the allylation and cinnamylation of 1,2-diones to produce α-hydroxycarbonyl compounds. researchgate.net These findings underscore gallium's capacity to engage with α-halo carbonyl compounds and participate in carbon-carbon bond formation.
The table below illustrates the scope of gallium-mediated Barbier reactions with various 1,2-diones, showcasing the types of products that can be formed.
| Entry | Dione Substrate | Allylic/Cinnamylic Bromide | Product | Yield (%) |
| 1 | Benzil | Allyl bromide | 3-hydroxy-1,2,5-triphenylpent-4-en-1-one | 75 |
| 2 | Benzil | Cinnamyl bromide | 3-hydroxy-1,2,5-triphenyl-1,5-hexadien-3-yl acetate | 70 |
| 3 | 2,3-Butanedione | Allyl bromide | 4-hydroxy-3,4-dimethylhept-6-en-2-one | 65 |
| 4 | 2,3-Butanedione | Cinnamyl bromide | 4-hydroxy-3,4-dimethyl-5-phenylhept-6-en-2-one | 60 |
| 5 | 1-Phenyl-1,2-propanedione | Allyl bromide | 3-hydroxy-2,3-dimethyl-1-phenylhex-5-en-1-one | 72 |
Data adapted from studies on gallium-mediated Barbier reactions of 1,2-diones. researchgate.net
Aluminum in Reformatsky-Type Reactions
Aluminum, often in an activated form, is known to participate in Reformatsky and Reformatsky-type reactions. The classic Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. nrochemistry.comwikipedia.orgthermofisher.com However, other metals, including aluminum, have been used. wikipedia.org The key step is the insertion of the metal into the carbon-halogen bond to form a metal enolate, which then adds to the carbonyl electrophile. wikipedia.org
The Lewis acidity of aluminum compounds is a well-established characteristic that is widely exploited in organic synthesis. dntb.gov.ua Aluminum(III) Lewis acids can activate carbonyl groups, making them more susceptible to nucleophilic attack. dntb.gov.ua In a hypothetical Ga/Al bimetallic system for the alkylation of this compound, aluminum could function as a Lewis acid to activate the carbonyl group of an incoming electrophile, while gallium could be involved in the formation of the nucleophilic enolate from this compound. This dual activation could lead to enhanced reaction rates and selectivities.
Hypothetical Role of Ga/Al in this compound Alkylation
Based on the known chemistry of gallium and aluminum, a plausible catalytic cycle for a Ga/Al-mediated alkylation of this compound with an aldehyde or ketone can be proposed. In this scenario, the more electropositive aluminum could act as a Lewis acid, coordinating to and activating the carbonyl group of the electrophile. Simultaneously, gallium could undergo oxidative addition to the carbon-bromine bond of this compound to form a gallium enolate. This bimetallic, pre-organized transition state would then facilitate the nucleophilic attack of the enolate on the activated electrophile, forming the new carbon-carbon bond.
The dynamic nature of bimetallic surfaces, where one metal can influence the electronic properties and structure of the other, is a critical consideration. sciencedaily.com For example, studies on Ga-promoted copper surfaces have shown that under reaction conditions, the surface can restructure to form Ga-oxide islands embedded in the copper. sciencedaily.com A similar dynamic could be at play in a Ga/Al system, where the nature of the active catalytic species may be a complex bimetallic structure formed in situ.
Advanced Synthetic Methodologies and Strategic Uses of 1 Bromopinacolone
Total Synthesis Applications (e.g., (+)-Acutiphycin)
Stereoselective and Enantioselective Transformations
The prochiral nature of the bromomethyl group in 1-bromopinacolone, coupled with the steric influence of the adjacent tert-butyl group, makes it an excellent substrate for developing stereoselective and enantioselective reactions.
Diastereoselective Synthesis of β-Hydroxyketones
The generation of enolates from this compound and their subsequent diastereoselective addition to aldehydes represents a powerful method for the construction of β-hydroxyketones with high levels of stereocontrol. The stereochemical outcome of these aldol-type reactions is highly dependent on the geometry of the enolate (E or Z) and the nature of the metal counterion and ligands employed.
The reaction of a lithium enolate of a ketone with an aldehyde typically proceeds through a six-membered chair-like transition state, known as the Zimmerman-Traxler model. The relative orientation of the substituents on the enolate and the aldehyde in this transition state determines the diastereoselectivity of the product. For instance, a (Z)-enolate generally leads to the syn-aldol product, while an (E)-enolate favors the formation of the anti-aldol product.
While specific studies detailing the diastereoselective aldol (B89426) reactions of this compound enolates are not extensively documented in readily available literature, the general principles of enolate chemistry suggest that by carefully selecting the base and reaction conditions, one could control the enolate geometry and, consequently, the diastereoselectivity of the aldol addition. The bulky tert-butyl group of this compound would likely exert a significant steric influence on the transition state, potentially leading to high levels of diastereoselectivity.
A general representation of the diastereoselective aldol reaction is shown below:
| Reactant 1 (Enolate Precursor) | Reactant 2 (Aldehyde) | Conditions | Major Diastereomer |
| This compound | R-CHO | 1. Base (e.g., LDA) 2. Aldehyde | syn or anti β-Hydroxyketone |
Note: The specific diastereomeric outcome would depend on the reaction conditions which dictate the enolate geometry.
Formation of Enones with High Stereoselectivity
This compound is a valuable precursor for the stereoselective synthesis of enones. One common strategy involves a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction, where the ylide or phosphonate (B1237965) ester derived from this compound reacts with an aldehyde to form an α,β-unsaturated ketone. The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of reagents and reaction conditions.
For example, the reaction of an α-bromo ketone with triphenylphosphine (B44618) can generate a phosphonium (B103445) salt, which upon treatment with a base, forms the corresponding ylide. This ylide can then react with an aldehyde to yield an enone. The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
While specific examples for this compound are not widespread in the literature, the general methodology for the stereoselective synthesis of α-bromo-α,β-unsaturated ketones via a Wittig reaction has been reported. byjus.com This suggests that similar strategies could be applied to this compound to afford enones with high stereocontrol.
A representative reaction scheme is as follows:
| Reactant 1 | Reactant 2 | Reagents | Product | Stereoselectivity |
| This compound | R-CHO | 1. PPh₃ 2. Base | α-Bromo-α,β-unsaturated ketone | Predominantly E or Z |
Note: The stereochemical outcome is dependent on the specific ylide and reaction conditions.
Mechanistic Investigations of Bromination Reactions
The synthesis of this compound itself typically involves the α-bromination of pinacolone (B1678379). This reaction can proceed via different mechanisms depending on the conditions, most notably whether it is acid-catalyzed or base-catalyzed.
Under acidic conditions, the reaction is believed to proceed through an enol intermediate. The ketone first undergoes acid-catalyzed enolization to form the corresponding enol. This enol then acts as a nucleophile and attacks molecular bromine, leading to the formation of the α-bromoketone and regeneration of the acid catalyst. The rate-determining step is typically the formation of the enol.
The mechanism can be summarized as follows:
Protonation of the carbonyl oxygen: The ketone is protonated by the acid catalyst.
Enolization: A base (such as water or the conjugate base of the acid) removes a proton from the α-carbon to form the enol.
Nucleophilic attack: The electron-rich double bond of the enol attacks a bromine molecule.
Deprotonation: Loss of a proton from the carbonyl oxygen yields the α-bromoketone.
This mechanism is consistent with the observation that the rate of acid-catalyzed bromination of ketones is independent of the bromine concentration.
Conversely, base-catalyzed bromination proceeds through an enolate intermediate. A base removes a proton from the α-carbon to form an enolate, which then attacks bromine. This process is generally less controlled and can lead to polybromination.
Design and Synthesis of Chemosensors and Probes Utilizing this compound
The reactive nature of the bromine atom in this compound makes it an attractive starting material for the synthesis of more complex molecules, including chemosensors and molecular probes. By displacing the bromide with a suitable nucleophile that is part of a fluorophore or a recognition motif, it is possible to construct molecules that can selectively detect specific analytes.
For instance, this compound can be used to introduce the pivaloylmethyl group into various heterocyclic frameworks, such as imidazoles or pyridines. These heterocyclic structures can then be further functionalized to create chemosensors. For example, the nitrogen atoms within these heterocycles can act as binding sites for metal ions, and the electronic properties of the system can be modulated upon binding, leading to a change in fluorescence or color.
While the direct use of this compound in the synthesis of commercially available chemosensors is not extensively documented, its potential as a building block in this field is significant. The synthesis of a photolabile azido (B1232118) derivative of a kaurene oxidase inhibitor using this compound highlights its utility in creating functionalized molecules. nih.gov This same reactivity could be harnessed to attach the pivaloylmethyl ketone moiety to fluorescent platforms, thereby creating novel probes for various applications in chemical biology and materials science.
A general strategy for the synthesis of a potential chemosensor from this compound is outlined below:
| Starting Material 1 | Starting Material 2 (Nucleophile) | Product | Potential Application |
| This compound | Heterocycle with nucleophilic site (e.g., imidazole) | Pivaloylmethyl-substituted heterocycle | Precursor to a metal ion chemosensor |
Environmental and Safety Aspects in Research Contexts Limited to Research Relevant Implications
Handling and Storage Requirements for Laboratory Research
Proper handling and storage of 1-Bromopinacolone are critical in a laboratory setting to prevent exposure and maintain the chemical's integrity. cornell.edu This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation. sigmaaldrich.comsigmaaldrich.comnih.gov Therefore, all work should be conducted in a well-ventilated area, preferably within a chemical fume hood. carlroth.comfishersci.com
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene or nitrile), safety goggles with side shields or a face shield, and a lab coat. sigmaaldrich.comfishersci.comrutgers.edu It is crucial to wash hands thoroughly after handling, even if gloves were worn. fishersci.comnih.gov
Storage conditions are specific and must be strictly followed. This compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition. cornell.edusigmaaldrich.comfishersci.com The recommended storage temperature varies by supplier, with some indicating refrigeration at 2-8°C and others suggesting -20°C for optimal stability. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Containers must be kept tightly closed to prevent the release of vapors and should be stored upright in secondary containment to mitigate spills. cornell.edufishersci.comprovidence.edu
It is incompatible with a range of substances, including strong acids, bases, strong oxidizing agents, and strong reducing agents. fishersci.comrutgers.edu Therefore, it must be segregated from these chemicals during storage to prevent dangerous reactions. sgul.ac.ukutoronto.ca
Interactive Data Table: Handling and Storage of this compound
| Parameter | Requirement | Justification | Citations |
| Work Area | Chemical Fume Hood | To prevent inhalation of vapors which may cause respiratory irritation. | carlroth.comfishersci.comrutgers.edu |
| PPE: Eye | Safety goggles with side protection, Face shield | Protects against splashes that can cause serious eye irritation. | sigmaaldrich.comsigmaaldrich.comrutgers.edu |
| PPE: Hand | Chemical-resistant gloves (e.g., neoprene, nitrile) | Prevents skin contact which causes irritation. | sigmaaldrich.comfishersci.comrutgers.edu |
| PPE: Body | Laboratory coat, Closed-toe shoes | Provides a barrier against accidental spills. | rutgers.edu |
| Storage Temp. | 2-8°C or -20°C | To ensure chemical stability and prevent degradation. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Storage Area | Cool, dry, well-ventilated, away from heat/sunlight | Minimizes risk of combustion and degradation. | cornell.edufishersci.comutoronto.ca |
| Container | Tightly sealed, upright, in secondary containment | Prevents vapor release, leakage, and spills. | cornell.edufishersci.comprovidence.edu |
| Incompatibilities | Acids, Bases, Oxidizing Agents, Reducing Agents | Avoids violent or hazardous chemical reactions. | fishersci.comrutgers.edusgul.ac.uk |
Considerations for Waste Management in Academic Laboratories
The disposal of this compound and associated waste materials from academic laboratories must be handled systematically and in accordance with institutional and regulatory guidelines. nih.gov As a halogenated organic compound, its waste stream requires special consideration. illinois.eduubc.ca
The primary principle of managing waste containing this compound is segregation. Halogenated organic waste must be collected separately from non-halogenated waste. illinois.eduubc.caoregonstate.edu This is because the disposal methods for these two categories differ significantly; halogenated solvents are typically incinerated at a higher cost due to the need for extensive treatment to mitigate environmental pollution, whereas non-halogenated solvents may be recycled as fuel. ubc.ca Mixing these waste streams renders the entire volume as the more hazardous and costly category. ubc.ca
Waste containers for this compound must be:
Appropriate: Use only approved, leak-proof containers with secure screw-top caps, often provided by the institution's environmental health and safety (EHS) department. ubc.caoregonstate.edu
Compatible: The container material must be resistant to the chemical. illinois.edu
Clearly Labeled: The container must be labeled as "Halogenated Organic Waste" and list all chemical constituents by their full names—abbreviations or chemical formulas are not acceptable. illinois.eduubc.ca The label should be affixed before the first drop of waste is added. illinois.edu
Contamination of the halogenated waste stream with other materials such as water, acids, bases, or solid debris (e.g., stir bars, paper) should be avoided. ubc.ca Solid waste contaminated with this compound, such as absorbent pads from a spill cleanup or contaminated gloves, should be collected in a separate, clearly labeled, sealed plastic bag or container for hazardous waste disposal. illinois.edu
Before disposal, some chemical treatments might be considered if institutional policy allows, such as using a mild reducing agent like sodium thiosulfate (B1220275) to quench residual reactivity, though this is more common for elemental bromine solutions. chemtalk.com.au However, for waste streams, the most common and accepted practice is collection and disposal via a licensed hazardous waste contractor arranged by the institution. fishersci.com
Interactive Data Table: Waste Management for this compound
| Aspect | Procedure | Rationale | Citations |
| Segregation | Collect in a dedicated "Halogenated Organic Waste" container. | Halogenated waste requires specific, high-cost incineration treatment and contaminates other waste streams. | illinois.eduubc.caoregonstate.edu |
| Container | Use UN-approved, leak-proof containers with secure caps. | To ensure safe containment and transport without spills or leaks. | ubc.ca |
| Labeling | Label with "Halogenated Waste" and full chemical names of all contents. | Ensures proper identification for safe handling, storage, and disposal. Prevents accidental mixing. | illinois.eduubc.ca |
| Contamination | Avoid mixing with non-halogenated solvents, water, acids, bases, or solids. | Prevents dangerous reactions and simplifies the disposal process. | ubc.ca |
| Solid Waste | Collect contaminated items (gloves, absorbent) in sealed, labeled containers. | To contain the hazardous material and ensure it is disposed of correctly. | illinois.edu |
| Disposal | Arrange for pickup by the institution's environmental health and safety (EHS) office for disposal via a licensed contractor. | Ensures compliance with environmental regulations and safe, final disposition of the hazardous waste. | fishersci.comnih.gov |
Q & A
Q. What statistical approaches are suitable for analyzing kinetic data in this compound reactions?
- Answer : Apply non-linear regression for rate constant determination (e.g., pseudo-first-order kinetics). Use tools like MATLAB or Python’s SciPy for curve fitting. Report confidence intervals and p-values per ’s standards to avoid overinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
